molecular formula C12H15BrO5 B14744795 Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate CAS No. 4950-20-3

Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

Cat. No.: B14744795
CAS No.: 4950-20-3
M. Wt: 319.15 g/mol
InChI Key: RYYMZWXGKKBRNJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, methoxy groups, and a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by methoxylation and esterification reactions. The reaction conditions often include the use of brominating agents like NaBr and H₂O₂ in acetic acid, followed by methoxylation using CH₃ONa in the presence of CuBr at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The overall yield can be significantly improved by fine-tuning the reaction parameters and using high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxypropanoate moiety can also participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

    Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Methyl 2-chloro-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxybutanoate: Similar structure but with an additional carbon in the hydroxypropanoate moiety.

Uniqueness: Methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

4950-20-3

Molecular Formula

C12H15BrO5

Molecular Weight

319.15 g/mol

IUPAC Name

methyl 2-bromo-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO5/c1-16-8-5-4-7(6-9(8)17-2)11(14)10(13)12(15)18-3/h4-6,10-11,14H,1-3H3

InChI Key

RYYMZWXGKKBRNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(C(=O)OC)Br)O)OC

Origin of Product

United States

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